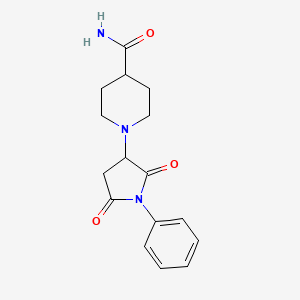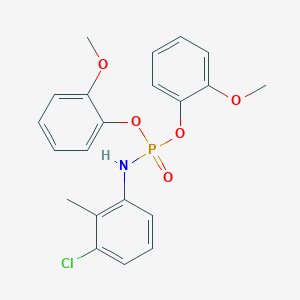
1-(2,5-dioxo-1-phenyl-3-pyrrolidinyl)-4-piperidinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,5-dioxo-1-phenyl-3-pyrrolidinyl)-4-piperidinecarboxamide is a chemical compound that belongs to the family of pyrrolidinyl-piperidine carboxamides. It is also known as CPP-109 or vigabatrin analog. CPP-109 is a potent and selective inhibitor of the enzyme GABA transaminase, which is responsible for the degradation of the neurotransmitter GABA. GABA is an inhibitory neurotransmitter that plays a crucial role in the regulation of neuronal activity in the brain. CPP-109 has been extensively studied for its potential therapeutic applications in the treatment of addiction, anxiety, and other neurological disorders.
Mécanisme D'action
CPP-109 is a potent and selective inhibitor of the enzyme GABA transaminase. GABA transaminase is responsible for the degradation of GABA in the brain. By inhibiting GABA transaminase, CPP-109 increases the levels of GABA in the brain, which leads to a decrease in neuronal activity. This decrease in neuronal activity is believed to be responsible for the therapeutic effects of CPP-109.
Biochemical and physiological effects:
CPP-109 has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of GABA in the brain, which leads to a decrease in neuronal activity. This decrease in neuronal activity is believed to be responsible for the therapeutic effects of CPP-109. CPP-109 has also been shown to have anxiolytic effects, which may be due to its ability to increase the levels of GABA in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
CPP-109 has a number of advantages for lab experiments. It is a potent and selective inhibitor of GABA transaminase, which makes it a useful tool for studying the role of GABA in the brain. CPP-109 has also been shown to be effective in a number of animal models of addiction and anxiety, which makes it a useful tool for studying these disorders.
One limitation of CPP-109 is its potential toxicity. It has been shown to be toxic at high doses, which may limit its use in some experiments. Another limitation is its specificity. CPP-109 is a selective inhibitor of GABA transaminase, which means that it may not be effective in studying other enzymes or neurotransmitters.
Orientations Futures
There are a number of potential future directions for research on CPP-109. One area of research is the development of more potent and selective inhibitors of GABA transaminase. Another area of research is the development of new therapeutic applications for CPP-109. CPP-109 has been shown to be effective in the treatment of addiction and anxiety, but it may have other therapeutic applications as well. Finally, more research is needed to better understand the biochemical and physiological effects of CPP-109.
Méthodes De Synthèse
CPP-109 can be synthesized using a multi-step process that involves the reaction of various reagents. The synthesis starts with the reaction of 1-phenyl-3-pyrrolidinone with ethyl chloroformate to form 1-(2,5-dioxo-1-phenyl-3-pyrrolidinyl) ethyl carbamate. This intermediate is then reacted with piperidine to form 1-(2,5-dioxo-1-phenyl-3-pyrrolidinyl)-4-piperidinecarboxamide.
Applications De Recherche Scientifique
CPP-109 has been extensively studied for its potential therapeutic applications in various neurological disorders. It has been shown to be effective in the treatment of addiction, anxiety, and other neurological disorders. CPP-109 has been shown to increase the levels of GABA in the brain, which leads to a decrease in neuronal activity. This decrease in neuronal activity is believed to be responsible for the therapeutic effects of CPP-109.
Propriétés
IUPAC Name |
1-(2,5-dioxo-1-phenylpyrrolidin-3-yl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3/c17-15(21)11-6-8-18(9-7-11)13-10-14(20)19(16(13)22)12-4-2-1-3-5-12/h1-5,11,13H,6-10H2,(H2,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZMLXNCOTWDBHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)C2CC(=O)N(C2=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-({2-nitro-4-[(trifluoromethyl)sulfonyl]phenyl}thio)-1,3-benzothiazole](/img/structure/B4969764.png)


![2-amino-4-[4-(2-chloro-4-nitrophenoxy)phenyl]-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B4969772.png)

![2-(1,3-benzothiazol-2-yl)-5-{[(4-chlorophenyl)thio]methyl}-4-{1-[(4-ethoxyphenyl)amino]ethylidene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B4969796.png)
![N-[4-(aminosulfonyl)phenyl]-6-methyl-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinesulfonamide](/img/structure/B4969800.png)
![3-isopropoxy-N-[2-(1-piperidinyl)ethyl]benzamide](/img/structure/B4969802.png)
![4-[(phenylsulfonyl)amino]-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}benzamide](/img/structure/B4969807.png)
![(2,3-dichlorobenzyl)[2-(diethylamino)ethyl]ethylamine](/img/structure/B4969819.png)
![(2R*,6S*)-4-{[2-[(2,2-dimethylpropyl)sulfonyl]-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-2,6-dimethylmorpholine](/img/structure/B4969827.png)

![N-(3-chlorobenzyl)-3-[1-(1H-tetrazol-1-ylacetyl)-4-piperidinyl]propanamide](/img/structure/B4969843.png)
![8-[(1,3-diphenyl-1H-pyrazol-4-yl)methyl]-1-isobutyl-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B4969848.png)